![molecular formula C15H13NO4S2 B2596066 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate CAS No. 338776-80-0](/img/structure/B2596066.png)
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate
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Description
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of chlorantraniliprole, a compound with a similar structure, involves a novel telescopic process starting from a key raw material . Another method involves the use of a variant of anthranilic acid to get Chlorantraniliprole .Scientific Research Applications
Involvement in Advanced Glycation End-Products Formation
One area of interest is its potential role or structural similarity to compounds involved in the formation of advanced glycation end-products (AGEs). For instance, methylglyoxal, a highly reactive alpha-oxoaldehyde, forms various AGEs like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1) and others through its interaction with proteins. These compounds have significant implications in diabetes and neurodegenerative diseases, highlighting the importance of understanding related structures and reactions for therapeutic research (Nemet, Varga-Defterdarović, & Turk, 2006).
Contributions to Dopamine Agonists Development
Another application is seen in the development of dopamine agonists, where structural motifs similar to the query compound are employed. For example, the combination of 2-aminothiazole moiety with dopamine agonist frameworks leads to compounds with potential for Parkinson's disease treatment due to their oral availability and ability to modulate dopamine levels (van Vliet et al., 2000).
Antioxidant and Anti-inflammatory Properties
The structural analogs of the compound also demonstrate antioxidant and anti-inflammatory properties. For instance, thiazolidinedione derivatives show significant anti-inflammatory effects in models of allergic contact dermatitis, suggesting potential applications in treating inflammatory skin conditions (Venkatraman et al., 2004).
Role in Corrosion Inhibition
Research on thiazole derivatives, structurally related to the query compound, has unveiled their utility as corrosion inhibitors. Such studies are crucial in materials science, aiming at enhancing the lifespan and durability of metals in corrosive environments (Shainy, Ammal, & Joseph, 2017).
properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S2/c1-10-2-4-11(5-3-10)14(17)20-16-13-7-9-22(18,19)15-12(13)6-8-21-15/h2-6,8H,7,9H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITIKSJWOLNLBL-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCS(=O)(=O)C3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/2\CCS(=O)(=O)C3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate |
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